An In-depth Technical Guide to 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide: Synthesis, Characterization, and Physicochemical Properties
An In-depth Technical Guide to 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide: Synthesis, Characterization, and Physicochemical Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. While this specific compound is not extensively documented in public literature, this paper constructs a robust profile by leveraging data from structurally analogous compounds and established principles of organic chemistry and pharmaceutical science. The insights and protocols herein are designed to be of practical value for researchers engaged in the synthesis, characterization, and evaluation of novel benzenesulfonamide derivatives.
Molecular Structure and Physicochemical Profile
The foundational step in evaluating any compound is a thorough understanding of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to potential bioavailability.
Chemical Identity
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IUPAC Name: 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide
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Molecular Formula: C10H14ClNO4S
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Molecular Weight: 279.74 g/mol
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Chemical Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide. These predictions are derived from the properties of structurally similar compounds and computational models, providing a reliable starting point for experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 100-120 | Influences formulation and stability. |
| Boiling Point (°C) | > 400 | Indicates thermal stability. |
| LogP | 1.5 - 2.5 | A measure of lipophilicity, affecting membrane permeability and absorption. |
| pKa | 9.0 - 10.0 | The acidity of the sulfonamide N-H proton, crucial for solubility and receptor interaction. |
| Aqueous Solubility | Low to moderate | Affects dissolution and bioavailability. Solubility is pH-dependent. |
| Polar Surface Area (Ų) | ~75 | Influences membrane transport and interactions with biological targets. |
Synthesis and Purification
The synthesis of N-substituted benzenesulfonamides is a well-established area of organic chemistry. The most direct and widely used method involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.
Proposed Synthetic Pathway
The proposed synthesis of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a two-step process starting from commercially available 2-chloro-1-methoxybenzene.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-chloro-3-methoxybenzenesulfonyl chloride
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In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
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Add 2-chloro-1-methoxybenzene to the flask and cool to 0-5 °C in an ice bath.
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Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
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Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide
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Dissolve the dried 4-chloro-3-methoxybenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
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Add a base, such as pyridine or triethylamine (1.5-2 equivalents), to the solution.
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Add 2-methoxyethylamine (1.1 equivalents) dropwise to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Workflow for Characterization
Caption: A standard workflow for the analytical characterization of the target compound.
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the ethyl chain protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring and the connectivity of the N-alkyl group.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the aromatic carbons, the methoxy carbons, and the ethyl carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups:
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N-H stretch (if any secondary amine is present as an impurity)
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C-H stretches (aromatic and aliphatic)
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S=O stretches (asymmetric and symmetric) of the sulfonamide group
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C-O-C stretch of the ether linkages
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.
Experimental Protocol: HPLC Purity Assessment
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Preparation of Standard Solution: Accurately weigh and dissolve a sample of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
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HPLC System:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A typical gradient could be 10-90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
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Injection and Analysis: Inject a small volume (e.g., 10 µL) of the standard solution and record the chromatogram.
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Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Biological Significance and Applications
The benzenesulfonamide scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.
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Carbonic Anhydrase Inhibition: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[1] This has led to their use as diuretics, anti-glaucoma agents, and more recently, as anticancer and anti-obesity drugs.[1]
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Anticancer Activity: N-substituted benzenesulfonamides have shown promise as anticancer agents through various mechanisms, including the inhibition of receptor tyrosine kinases and other signaling pathways crucial for tumor growth and survival.[2]
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Antimicrobial Properties: The sulfonamide class of drugs has a long history as antibacterial agents.[1] Novel benzenesulfonamide derivatives continue to be explored for their potential to combat drug-resistant microbial strains.[1]
The specific substitution pattern of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide, with its chloro and methoxy groups on the benzene ring and a flexible N-alkyl chain, provides a unique combination of electronic and steric properties that could be exploited in the design of novel therapeutic agents targeting these and other biological pathways.
Conclusion
While 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide is not a widely characterized compound, this technical guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The protocols and predicted properties outlined herein offer a solid foundation for researchers to produce and evaluate this molecule, paving the way for further investigation into its potential applications in medicinal chemistry and materials science.
References
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Chemsrc. 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide. [Link]
- Żaczek, W., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PMC.
- Güleç, Ö., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. Taylor & Francis Online.
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Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. [Link]
- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Cysewska, P., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
- Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Taylor & Francis Online.
- Al-Suhaimi, A. M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
- Gülderen, A., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online.
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Chemsrc. 4-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide. [Link]
- Gowda, B. T., et al. (2009). 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. PMC.
- Gowda, B. T., et al. (2009). 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide. PMC.
- Stenfors, B. A., & Ngassa, F. N. (2021).
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NextSDS. 3-(2-CHLORO-ACETYLAMINO)-4-METHOXY-BENZENESULFONYL CHLORIDE. [Link]
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
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PubChemLite. 4-chloro-2-methoxybenzenesulfonamide (C7H8ClNO3S). [Link]
- Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
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